BenchChemオンラインストアへようこそ!

6-(pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide

CNS drug-likeness physicochemical properties blood-brain barrier permeability

Source 6-(pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide (CAS 1396785-38-8) for your kinase selectivity panel (ALK, JAK, TYK2) or CB2 agonist program. This rigid (2 rotatable bonds), CNS-penetrant scaffold (LogP 2.43, TPSA 58.98 Ų, zero HBD) requires exact substitution: the 6-pyrrolidine and m-tolyl groups are structurally validated selection markers. Head-to-head comparisons with analogs (e.g., 6-morpholino, N-phenyl, N-benzyl) allow mapping of selectivity fingerprints via Eurofins KinaseProfiler or DiscoverX KINOMEscan. Sourcing analogs risks lost target engagement and selectivity. Standard availability via make-on-demand; request a quote for mg-to-gram scale.

Molecular Formula C16H18N4O
Molecular Weight 282.347
CAS No. 1396785-38-8
Cat. No. B2878289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide
CAS1396785-38-8
Molecular FormulaC16H18N4O
Molecular Weight282.347
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=NN=C(C=C2)N3CCCC3
InChIInChI=1S/C16H18N4O/c1-12-5-4-6-13(11-12)17-16(21)14-7-8-15(19-18-14)20-9-2-3-10-20/h4-8,11H,2-3,9-10H2,1H3,(H,17,21)
InChIKeyDTOMAXLPOACUGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide (CAS 1396785-38-8): Procurement-Relevant Compound Profile


6-(Pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide (CAS 1396785-38-8) is a fully synthetic, small-molecule pyridazine-3-carboxamide derivative (C₁₆H₁₈N₄O; MW 282.35 g/mol) bearing a pyrrolidine ring at the 6-position and an m-tolyl group on the carboxamide nitrogen [1]. The pyridazine-3-carboxamide scaffold is a privileged chemotype widely exploited in kinase inhibitor drug discovery, notably against ALK, JAK, and TYK2, as well as in cannabinoid CB2 receptor agonist programs [2][3]. This specific substitution pattern differentiates it from the more commonly explored N-phenyl, N-benzyl, or 6‑morpholino analogs.

Why Close Analogs of 6-(Pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide Cannot Be Assumed Interchangeable


Within the pyridazine-3-carboxamide chemotype, seemingly minor structural permutations—particularly at the 6-amino and N-aryl positions—can cause dramatic shifts in target engagement, selectivity, and physiochemical properties [1]. The CB2 agonist series demonstrates that replacing the N-aryl group modulates not only potency (EC₅₀ differences of >10-fold among close analogs) but also CB2/CB1 selectivity indices exceeding three orders of magnitude [1]. Likewise, in kinase-focused patents, the nature of the 6-substituent (pyrrolidine vs. morpholine vs. acyclic amine) determines kinase selectivity profile (e.g., ALK vs. JAK family) [2]. Consequently, substituting 6-(pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide with an analog bearing a different N‑aryl or 6-heterocycle risks invalidating target engagement, selectivity, and even passive permeability characteristics. The quantitative evidence presented below underscores why this specific compound occupies a distinct position within its structural class.

Quantitative Differentiation Evidence for 6-(Pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide Versus Closest Analogs


Physicochemical Differentiation: CNS Drug-Likeness Profile Versus 6-Hydroxy-N-(m-tolyl) Analog

The target compound exhibits a calculated partition coefficient (clogP) of 2.43 and a topological polar surface area (TPSA) of 58.98 Ų with zero hydrogen bond donors (HBD = 0), placing it squarely within the optimal CNS drug-likeness space (TPSA < 70 Ų; clogP between 2 and 4). In contrast, the direct 6-hydroxy analog, 6-hydroxy-N-(m-tolyl)pyridazine-3-carboxamide (6-oxo tautomer), contains a hydrogen bond donor (HBD ≥ 1) and carries a higher TPSA due to the carbonyl/hydroxy group, which would predict reduced passive CNS penetration. The pyrrolidine substituent simultaneously eliminates the HBD while preserving a basic amine capable of forming key interactions within a target binding pocket [1].

CNS drug-likeness physicochemical properties blood-brain barrier permeability LogP TPSA

Rotatable Bond Restriction: Structural Rigidity Versus N-Benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

The target compound contains only 2 rotatable bonds (excluding the pyrrolidine ring's conformational flexibility), making it significantly more rigid than the N-benzyl analog, N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, which introduces an additional methylene spacer and thus at least 3 rotatable bonds [1]. In fragment-based and lead-like compound design, each additional rotatable bond imposes an entropic penalty upon binding, typically reducing binding affinity by approximately 0.5–1.5 kJ/mol per bond. The m-tolyl group attached directly to the amide nitrogen reduces conformational freedom relative to a benzyl extension while retaining an aromatic ring for hydrophobic contacts [2].

ligand efficiency conformational restriction entropic penalty binding affinity rotatable bonds

Substituent Electronic Effects: m-Tolyl Methyl Group Impact on π-Stacking Versus N-Phenyl Analog

Compared to the unsubstituted N-phenyl analog (N-phenyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide), the m-methyl group on the target compound's N-aryl ring introduces an electron-donating inductive effect (+I effect) and modestly increases local hydrophobicity without the steric bulk of an ortho-substituent. In the CB2 agonist pyridazine-3-carboxamide series, meta-substitution on the N-phenyl ring was shown to modulate both potency and selectivity, with methyl groups enhancing CB2 affinity while maintaining a favorable selectivity window over CB1 [1]. Although direct CB2 data for this specific compound are not publicly available, the presence of the m-tolyl group positions this compound within the SAR-productive space identified by Qian et al. [1].

structure-activity relationship electronic effects hydrophobic interactions methyl substituent π-stacking

Kinase Selectivity Potential: 6-Pyrrolidine Versus 6-Morpholine in the Pyridazine-3-carboxamide ALK Inhibitor Chemotype

In the substituted pyridazine carboxamide kinase inhibitor patent family (US 9,126,947), the nature of the 6‑position amine directly influences kinase selectivity profiles across the ALK/FAK/JAK families [1]. Pyrrolidine, being a secondary alicyclic amine, presents distinct steric and electronic properties compared to morpholine (which contains an additional oxygen atom increasing polarity and hydrogen bond acceptor count). While morpholine-containing pyridazine-3-carboxamides have been co-crystallized with SYK (PDB 4FZ7), the pyrrolidine analogue is expected to form different interactions with the kinase hinge region and ribose pocket due to the absence of the morpholine oxygen, potentially altering kinase selectivity [2]. The target compound uniquely combines this 6-pyrrolidine moiety with an N-m-tolyl amide, a combination not claimed in the major kinase inhibitor patents.

kinase selectivity ALK inhibitor ATP-binding pocket hinge binder pyrrolidine vs morpholine

Recommended Application Scenarios for 6-(Pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide Based on Differentiation Evidence


CNS Drug Discovery Probe and Lead Optimization

With calculated LogP of 2.43, TPSA of 58.98 Ų, and zero hydrogen bond donors [1], this compound falls within the classic CNS drug-like space (TPSA < 70 Ų; LogP 2–4), making it an excellent starting point for programs targeting centrally expressed kinases (e.g., ALK-driven neuroblastoma brain metastases, JAK-mediated neuroinflammation) or CNS GPCRs. Its physicochemical differentiation from the more polar 6-oxo analog provides a favorable brain penetration profile for in vivo CNS pharmacodynamic studies.

Kinase Tool Compound for Selectivity Profiling

The 6-pyrrolidine substituent differentiates this compound from the extensively explored 6-morpholino pyridazine-3-carboxamide kinase inhibitors [2]. When used in parallel with a morpholine analog in a kinase selectivity panel (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan), the divergent selectivity fingerprints can map the contribution of the 6-position amine to kinase polypharmacology, aiding chemoproteomic target deconvolution and guiding multi-targeted kinase inhibitor design.

SAR Probe for CB2 Agonist Pharmacophore Elaboration

The m-tolyl N-aryl group positions this compound within the productive CB2 agonist SAR space defined by Qian et al., where meta-substituted phenyl groups modulated both potency and CB2/CB1 selectivity [3]. Purchasing this specific analog enables direct head-to-head comparison with the reported N-phenyl, N-benzyl, and N-alkyl variants in standardized calcium mobilization assays (CB2 EC₅₀; CB1 counter-screen), mapping the contribution of the meta-methyl group to agonist activity and subtype selectivity.

Computational Chemistry and Docking Model Validation

With only 2 rotatable bonds [1], this compound is relatively rigid for a synthetic small molecule, reducing the conformational sampling burden in docking and molecular dynamics simulations. It serves as a minimal but informative test case for validating docking poses and free energy perturbation (FEP) predictions within the pyridazine-3-carboxamide chemotype, particularly for the m-tolyl amide interaction with hydrophobic sub-pockets identified in CB2 or kinase co-crystal structures.

Quote Request

Request a Quote for 6-(pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.